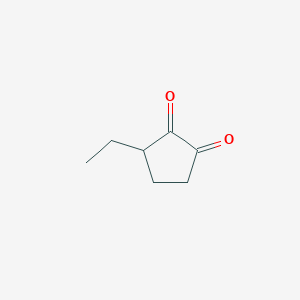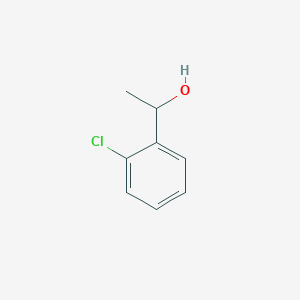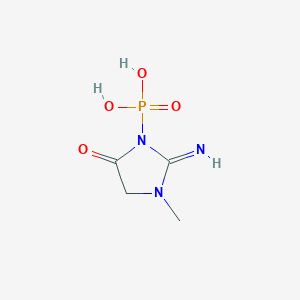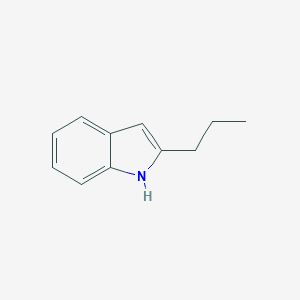
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- (DBP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a versatile building block that can be used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has various scientific research applications, including its use as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including pyrroles, pyridines, and indoles. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used in the synthesis of functional materials, including polymers and porous materials.
Mecanismo De Acción
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- acts as a Lewis acid catalyst in organic reactions. It forms a complex with the reactant, which activates the reactant towards nucleophilic attack. The boron atom in 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is electron-deficient, which makes it an excellent Lewis acid catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. However, it has been reported that 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can inhibit the growth of cancer cells. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has several advantages as a catalyst in organic reactions. It is a stable compound that can be easily synthesized and handled in the laboratory. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is also an effective catalyst that can be used in various organic reactions. However, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has some limitations, including its low solubility in some solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the research on 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. One area of interest is the development of new synthetic methods for 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. Another area of interest is the application of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- in the synthesis of new organic compounds with potential applications in various fields. Additionally, the development of new catalytic reactions using 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- as a catalyst is an area of interest for future research.
Conclusion:
In conclusion, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is a versatile compound that has potential applications in various fields. Its use as a catalyst in organic reactions and its ability to form complexes with metal ions make it an attractive compound for scientific research. Further research is needed to explore the full potential of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- and its applications in various fields.
Métodos De Síntesis
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BBr3, followed by boron-nitrogen bond formation. Another method involves the reaction of 2-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BCl3, followed by boron-nitrogen bond formation.
Propiedades
Número CAS |
14320-98-0 |
|---|---|
Nombre del producto |
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- |
Fórmula molecular |
C11H10BN3 |
Peso molecular |
195.03 g/mol |
Nombre IUPAC |
2-phenyl-1,3-dihydro-[1,3,2]diazaborolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H10BN3/c1-2-5-9(6-3-1)12-14-10-7-4-8-13-11(10)15-12/h1-8,14H,(H,13,15) |
Clave InChI |
RDUGLRGZQPCDGW-UHFFFAOYSA-N |
SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
14320-98-0 |
Sinónimos |
2,3-Dihydro-2-phenyl-1H-1,3,2-diazaborolo[4,5-b]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




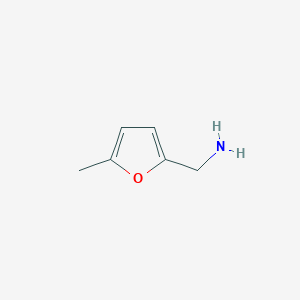


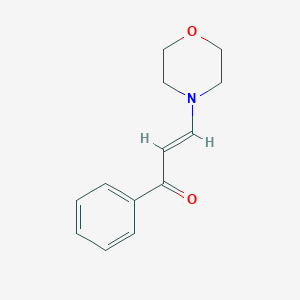
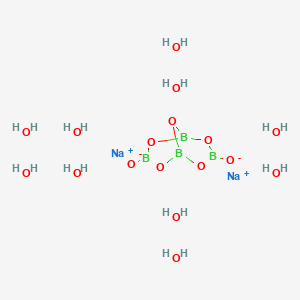
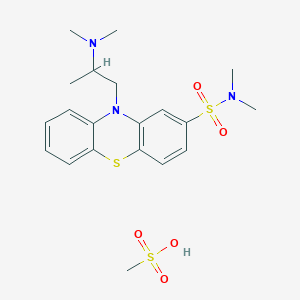
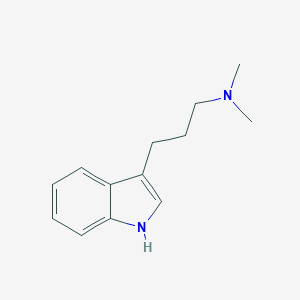
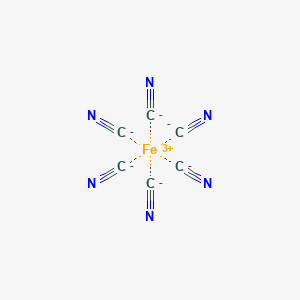
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
